molecular formula C17H27N5O2 B7553862 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide

Cat. No. B7553862
M. Wt: 333.4 g/mol
InChI Key: TYNYXTAEKTVKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide, also known as MP-10, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which play a key role in various cellular processes. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has also been shown to have anti-viral properties, inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide in lab experiments is its potential therapeutic applications. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the treatment of various diseases. However, one limitation of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide in lab experiments is its limited availability. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide is a synthetic compound that can be difficult and expensive to synthesize, making it challenging to obtain in large quantities.

Future Directions

There are several future directions for the study of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide. One direction is to further investigate its potential therapeutic applications. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has shown promise in the treatment of various diseases, and further research could lead to the development of new treatments. Another direction is to investigate the mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide. Understanding how 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide works at a molecular level could provide insights into its potential therapeutic applications. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide, making it more accessible for lab experiments.
In conclusion, 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has shown promise in the treatment of various diseases, and further research could lead to the development of new treatments.

Synthesis Methods

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide is a synthetic compound that can be synthesized through a multi-step process. The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide involves the reaction of 4-methoxypyrimidine-2-amine with 1-bromo-4-(4-methoxypyrimidin-2-yl)piperidine, followed by the reaction of the resulting intermediate with 1-bromo-2-azepanone. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-24-15-6-9-19-17(20-15)21-11-7-13(8-12-21)14-5-3-2-4-10-22(14)16(18)23/h6,9,13-14H,2-5,7-8,10-12H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNYXTAEKTVKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)C3CCCCCN3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide

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